![molecular formula C15H16ClN5 B2566135 [1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)amine CAS No. 890895-47-3](/img/structure/B2566135.png)
[1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](methylethyl)amine
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Overview
Description
“1-(3-Chloro-4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine” is a novel chemical compound that has gained attention in the scientific community for its potential applications in various fields of research and industry. It features the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds .
Synthesis Analysis
The compound was synthesized as a part of a new set of small molecules designed for CDK2 targeting . The synthesis involved the use of privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4] triazolo[1,5-c]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of the compound is confirmed by the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The compound showed significant inhibitory activity against CDK2/cyclin A2, which was achieved for the most potent anti-proliferative compounds .Physical And Chemical Properties Analysis
The compound has suitable pharmacokinetic properties, which helped in structure requirement prediction for the observed antitumor activity .Scientific Research Applications
Synthesis and Characterization
A significant aspect of research on pyrazolo[4,5-e]pyrimidine derivatives involves their synthesis and structural characterization. Studies have developed methods for synthesizing various pyrazolo[4,5-e]pyrimidine derivatives, including those with antitumor, antifungal, and antibacterial activities. These methods include single crystal X-ray crystallography for structural analysis and theoretical calculations to predict physical and chemical properties, confirming the origin of biological activity against specific targets like breast cancer and microbes (Titi et al., 2020).
Biological Activities
Pyrazolo[4,5-e]pyrimidine derivatives have been explored for their potential in treating various diseases due to their significant biological activities. For example, they have been evaluated as antimicrobial agents when incorporated into materials like polyurethane varnish and printing ink paste, showing very good antimicrobial effects (El‐Wahab et al., 2015). Furthermore, they exhibit antitumor activities and have been investigated for their potential as anticancer agents, demonstrating specific inhibitory effects on cell growth (Rahmouni et al., 2016).
Material Applications
In addition to biological applications, pyrazolo[4,5-e]pyrimidine derivatives have been studied for their utility in materials science, such as corrosion inhibitors for steel surfaces. These compounds can significantly improve the resistance of materials to corrosion, enhancing their longevity and performance (Abdel Hameed et al., 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-propan-2-ylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5/c1-9(2)20-14-12-7-19-21(15(12)18-8-17-14)11-5-4-10(3)13(16)6-11/h4-9H,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCQNDXOAPZRAMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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